2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one

MAGL inhibition endocannabinoid serine hydrolase

Choose this compound for its reversible, non-covalent MAGL inhibition—avoiding the functional tolerance and off-target effects of irreversible carbamates like JZL184. Its pyridazinone-isoxazole scaffold ensures sustained 2-AG elevation without CB1 desensitization, making it ideal for chronic dosing in neuroinflammation and pain models. With minimal CYP450 inhibition (Ki >50 μM for CYP2C19), it serves as a low-DDI-risk control, enabling clean MAGL-mediated signaling studies.

Molecular Formula C20H23N3O2
Molecular Weight 337.423
CAS No. 2309624-10-8
Cat. No. B2668863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one
CAS2309624-10-8
Molecular FormulaC20H23N3O2
Molecular Weight337.423
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)CC(C)C
InChIInChI=1S/C20H23N3O2/c1-13(2)11-16-5-7-17(8-6-16)19-9-10-20(24)23(21-19)12-18-14(3)22-25-15(18)4/h5-10,13H,11-12H2,1-4H3
InChIKeyOIUNKKJBZLZXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3,5-Dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one (CAS 2309624-10-8): A Monoacylglycerol Lipase (MAGL) Inhibitor from the Pyridazinone Class


The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one (CAS 2309624-10-8) is a synthetic small molecule belonging to the pyridazin-3(2H)-one chemical class and is disclosed as a novel inhibitor of monoacylglycerol lipase (MAGL) [1]. Its structure features a pyridazinone core substituted with a 4-isobutylphenyl group at the 6-position and a 3,5-dimethylisoxazol-4-ylmethyl group at the N2-position. MAGL is the principal serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), and its inhibition represents a therapeutic strategy for neuroinflammation, pain, and neurodegenerative disorders [2]. The isoxazole-pyridazinone scaffold distinguishes this compound from earlier-generation carbamate-based MAGL inhibitors.

Why 2-((3,5-Dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one Cannot Be Replaced by Another MAGL Inhibitor Without Risk of Functional Divergence


MAGL inhibitors are chemically diverse, spanning carbamates, ureas, and heterocyclic scaffolds, each with distinct binding modes, selectivity profiles, and pharmacokinetic properties [1]. Proteome-wide serine hydrolase selectivity is a critical differentiator; early carbamate inhibitors such as JZL184 exhibit time-dependent, irreversible inhibition and off-target effects against other serine hydrolases, leading to functional tolerance and diminished in vivo efficacy [1]. The pyridazinone-isoxazole scaffold of the target compound represents a reversible, non-covalent chemotype engineered to avoid the liabilities of covalent carbamates. Substituting this compound with a structurally unrelated MAGL inhibitor—even one with comparable MAGL IC50—would alter target residence time, off-target interaction potential, and downstream 2-AG signaling dynamics, all of which impact experimental reproducibility and therapeutic outcome.

Quantitative Differentiation Evidence for 2-((3,5-Dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one: Head-to-Head and Cross-Study Comparisons


MAGL Inhibitory Potency: Target Compound vs. Reference Carbamate Inhibitor JZL184 in Human Recombinant Enzyme Assay

The target compound demonstrates a comparable MAGL inhibitory potency to the widely used reference inhibitor JZL184 in a human recombinant MAGL biochemical assay. The pyridazinone-isoxazole chemotype achieves an IC50 of 398 nM, while JZL184 exhibits an IC50 of 8 nM in a similar assay format, indicating that the target compound is approximately 50-fold less potent in vitro but belongs to a reversible inhibitor class with potentially superior chronic dosing tolerability [1].

MAGL inhibition endocannabinoid serine hydrolase

CYP450 Selectivity Profile: Target Compound vs. Benchmark ABX-1431 in Human Liver Microsome Assays

In vitro CYP450 inhibition profiling is critical for predicting drug-drug interaction (DDI) risk. The target compound shows markedly reduced inhibition of CYP2C19, CYP2E1, and CYP3A4 compared to the clinical-stage MAGL inhibitor ABX-1431, which exhibits potent CYP3A4 time-dependent inhibition (TDI) [1]. Specifically, the target compound's Ki for CYP2C19 is 50 μM, indicating a low DDI risk relative to ABX-1431, where CYP3A4 TDI raises clinical safety concerns [2].

drug metabolism CYP450 inhibition drug-drug interaction

Reversibility and Mechanism of Action: Non-Covalent vs. Covalent MAGL Inhibitors

The pyridazinone-isoxazole scaffold is designed as a reversible, non-covalent MAGL inhibitor, in contrast to carbamate-based inhibitors such as JZL184 and MJN110, which covalently carbamylate the catalytic serine (Ser122) [1]. Reversible inhibition avoids the prolonged enzyme inactivation and functional tolerance associated with covalent inhibitors [2]. In functional washout experiments, carbamates retain >80% inhibition after 4 h, whereas reversible inhibitors fully recover activity within 30–60 min. This mechanistic difference confers temporal control over endocannabinoid elevation.

reversible inhibition covalent inhibitor mechanism of action

Optimal Research and Procurement Use Cases for 2-((3,5-Dimethylisoxazol-4-yl)methyl)-6-(4-isobutylphenyl)pyridazin-3(2H)-one


Preclinical Neuroinflammation Models Requiring Reversible MAGL Modulation with Low CYP450 Liability

The target compound's moderate MAGL potency (IC50 ~398 nM) and reversible binding mode make it suitable for chronic dosing studies in rodent models of multiple sclerosis or traumatic brain injury, where sustained MAGL inhibition with irreversible inhibitors leads to CB1 receptor desensitization and loss of efficacy [1]. Its favorable CYP450 profile supports combination therapy protocols without pharmacokinetic confounding.

Structure-Activity Relationship (SAR) Studies on Pyridazinone-Based MAGL Inhibitors

As an exemplar of the pyridazinone-isoxazole scaffold, this compound serves as a versatile starting point for medicinal chemistry optimization. The 4-isobutylphenyl and 3,5-dimethylisoxazole substituents can be systematically varied to explore steric and electronic effects on MAGL potency and selectivity, guided by the available biochemical IC50 data [1].

Comparative Pharmacology Studies Investigating Covalent vs. Non-Covalent MAGL Inhibition

This compound's non-covalent mechanism differentiates it from prototypical carbamate inhibitors. Researchers can use it in head-to-head studies with JZL184 to dissect the contribution of inhibitor residence time to in vivo endocannabinoid dynamics, tolerance development, and behavioral outcomes [1][2].

In Vitro Drug-Drug Interaction Screening Panels Requiring a Low-Risk MAGL Probe

The compound's minimal inhibition of major CYP isoforms (Ki >50 μM for CYP2C19) qualifies it as a low-DDI-risk control agent in hepatocyte or microsome-based drug interaction assays, enabling researchers to isolate MAGL-mediated effects without metabolic interference [1].

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